N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide
Description
Properties
CAS No. |
92852-97-6 |
|---|---|
Molecular Formula |
C15H15N3O4S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[4-[[(E)-(4-hydroxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H15N3O4S/c1-11(19)17-13-4-8-15(9-5-13)23(21,22)18-16-10-12-2-6-14(20)7-3-12/h2-10,18,20H,1H3,(H,17,19)/b16-10+ |
InChI Key |
ICPUAMCDLHHZJV-MHWRWJLKSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below summarizes key structural analogs, their substituents, and observed activities:
Key Observations:
Substituent-Driven Activity: Electron-Withdrawing Groups (e.g., pyrimidinyl in Compound 8, oxazolyl in Compound 16) increase sulfonamide acidity, enhancing enzyme inhibition . Bulky Groups (e.g., cyclohexylcarbamothioyl in Compound 7c) improve anticancer activity by promoting hydrophobic interactions .
Unique Features of Target Compound :
- The 4-oxocyclohexa-2,5-dienylidene group introduces a planar, conjugated system, which may stabilize transition states in enzyme binding or increase photostability. Its ketone moiety could act as a hydrogen bond acceptor, a feature absent in piperazinyl or oxazolyl analogs .
Pharmacological and Physicochemical Properties
Notes:
- The target compound’s cyclohexenone group may reduce solubility compared to piperazinyl derivatives (e.g., Compound 35) but improve binding specificity to redox-sensitive targets .
- Its Rf value (chromatographic mobility) is hypothesized to align with benzamide-acetamide derivatives due to similar polarity .
Preparation Methods
Sulfamoylphenyl Intermediate Preparation
The core phenylsulfamoylacetamide moiety is synthesized through sequential reactions:
Sulfonation :
4-Aminophenylacetamide reacts with chlorosulfonic acid at 0–5°C to form the sulfonyl chloride intermediate.
$$ \text{C}6\text{H}5\text{NHCOCH}3 + \text{ClSO}3\text{H} \rightarrow \text{C}6\text{H}4(\text{SO}2\text{Cl})\text{NHCOCH}3 + \text{HCl} $$Amination :
Treatment with aqueous ammonia yields the sulfamoyl group:
$$ \text{C}6\text{H}4(\text{SO}2\text{Cl})\text{NHCOCH}3 + \text{NH}3 \rightarrow \text{C}6\text{H}4(\text{SO}2\text{NH}2)\text{NHCOCH}3 + \text{HCl} $$
Cyclohexadienylidene Hydrazone Formation
The hydrazone bridge is constructed via:
Diazotization :
4-Oxocyclohexa-2,5-dienylidenemethylamine is treated with NaNO₂/HCl at 0°C to generate the diazonium salt.Coupling Reaction :
The diazonium salt reacts with the sulfamoylphenyl intermediate in ethanol/water (1:1) at pH 6–7:
$$ \text{Diazonium Salt} + \text{C}6\text{H}4(\text{SO}2\text{NH}2)\text{NHCOCH}_3 \rightarrow \text{Hydrazone Product} $$
Comparative Analysis of Synthesis Methods
Critical Process Optimization Factors
Solvent Systems
Temperature Control
Catalytic Additives
- Tetrabutylammonium bromide (TBAB) improves interfacial electron transfer in electrochemical methods
- Pyridine neutralizes HCl byproducts in sulfonation steps
Characterization and Quality Control
The final product is validated through:
- Spectroscopic Analysis :
Scalability Challenges
Electrochemical Method :
Organic Synthesis :
Emerging Synthetic Technologies
Flow Chemistry Approaches
Microreactor systems enable:
Photocatalytic Coupling
Visible-light-mediated hydrazone formation shows potential for:
- Catalyst-free operation
- Improved E-factor (0.7 vs 2.1 in thermal methods)
Q & A
Q. What are the critical steps and optimization strategies for synthesizing N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide?
Synthesis typically involves multi-step reactions, starting with sulfonation of aniline derivatives to form sulfonamide intermediates (e.g., 4-aminobenzenesulfonamide). Subsequent steps include coupling with cyclohexa-2,5-dienylidene-methylamine and acetylation. Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of sulfonyl chlorides .
- Catalysts : Triethylamine or DMAP improves acylation efficiency .
- Temperature control : Maintain 0–5°C during sulfonation to minimize side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate pure product .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., sulfamoyl NH at δ 10–12 ppm, acetamide CH3 at δ 2.1 ppm) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the sulfamoyl group) .
- HPLC : Monitors purity (>95%) with a C18 column and UV detection at 254 nm .
- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ via ESI-MS) .
Q. What are standard protocols for evaluating solubility and stability in biological assays?
- Solubility screening : Test in DMSO (stock solution) followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
- Stability assays : Incubate at 37°C in simulated physiological conditions (e.g., liver microsomes for metabolic stability). Monitor degradation via LC-MS over 24–48 hours .
Advanced Research Questions
Q. How can computational modeling guide reaction design and predict bioactivity?
- Quantum chemical calculations : Optimize transition states for sulfonamide formation using DFT (e.g., B3LYP/6-31G*) to identify energy barriers .
- Molecular docking : Predict binding affinity to biological targets (e.g., cyclooxygenase-2) using AutoDock Vina. Focus on sulfamoyl interactions with catalytic residues .
- Machine learning : Train models on PubChem datasets to predict solubility or toxicity based on substituent patterns (e.g., methyl vs. chloro groups) .
Q. How to resolve contradictions in structure-activity relationships (SAR) among structural analogs?
- Comparative SAR analysis : Synthesize analogs with systematic substitutions (e.g., methyl, chloro, methoxy) on the phenyl ring. Test in enzyme inhibition assays (IC50) and correlate with Hammett σ values .
- Crystallographic studies : Compare binding modes of analogs (e.g., dihedral angles between aryl rings) to explain potency differences .
- Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends (e.g., electron-withdrawing groups enhancing COX-2 inhibition) .
Q. What experimental designs are recommended for assessing enzyme inhibition mechanisms?
- Kinetic assays : Use Michaelis-Menten plots with varying substrate concentrations. A non-competitive inhibition pattern (unchanged KM, reduced Vmax) suggests binding to an allosteric site .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized enzyme .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
Q. How to address discrepancies in biological activity data across research groups?
- Standardize assay conditions : Use identical cell lines (e.g., HEK293 for receptor studies), buffer pH, and DMSO concentrations (<0.1%) .
- Orthogonal validation : Confirm results with multiple techniques (e.g., Western blot for protein expression alongside enzymatic activity assays) .
- Data sharing platforms : Upload raw datasets to repositories like Zenodo to enable cross-validation .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reaction | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Sulfonation | H2SO4, 0–5°C, 2 h | 75–80 | |
| 2 | Coupling | DMF, Et3N, 60°C, 12 h | 65 | |
| 3 | Acetylation | AcCl, CH2Cl2, rt, 6 h | 85 |
Q. Table 2: Common Bioactivity Assays
| Assay Type | Target | Protocol | Key Metrics |
|---|---|---|---|
| Enzyme inhibition | COX-2 | Spectrophotometric (λ=590 nm) | IC50, Ki |
| Cytotoxicity | MCF-7 cells | MTT assay, 48 h incubation | EC50 |
| Binding affinity | HSP90 | SPR, 25°C | KD (nM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
